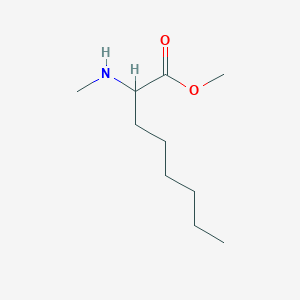

Methyl 2-(methylamino)octanoate

Description

Methyl 2-(methylamino)octanoate is a methyl ester derivative featuring an octanoic acid backbone substituted with a methylamino group at the α-carbon position. Its molecular formula is C₁₀H₂₁NO₂ (CAS: 1218282-05-3), and it is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry . The compound’s structure combines a hydrophobic octanoate chain with a polar methylamino group, enabling unique physicochemical properties that influence solubility, reactivity, and biological interactions. Limited toxicological data are available, necessitating cautious handling .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl 2-(methylamino)octanoate |

InChI |

InChI=1S/C10H21NO2/c1-4-5-6-7-8-9(11-2)10(12)13-3/h9,11H,4-8H2,1-3H3 |

InChI Key |

LBSSCFWBDXKJEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(methylamino)octanoate can be synthesized through the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield primary or secondary alcohols, depending on the reducing agent used.

Substitution: The ester group in this compound can be substituted by nucleophiles, resulting in the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Primary and secondary alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(methylamino)octanoate has several applications in scientific research:

Chemistry: It is used as a reactant in organic synthesis to produce various derivatives and intermediates.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: this compound is utilized in the production of specialty chemicals and as a component in biodiesel formulations

Mechanism of Action

The mechanism of action of methyl 2-(methylamino)octanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The methylamino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares Methyl 2-(methylamino)octanoate with structurally related methyl esters and amino-substituted derivatives:

Key Observations :

Lipophilicity: this compound’s extended C8 chain confers higher hydrophobicity compared to shorter-chain analogs like Methyl 2-(methylamino)pent-4-enoate. This property may enhance membrane permeability in drug delivery applications.

Reactivity: Cyclobutane derivatives (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate) exhibit heightened reactivity due to ring strain, enabling participation in cycloaddition reactions absent in linear analogs .

Polarity: Ethyl 2-(N-methoxy-N-methylamino)-2-oxoacetate’s oxo and methoxy groups increase polarity (PSA = 55.8 Ų), contrasting with this compound’s moderate polarity .

Synthetic Utility: this compound’s linear structure and amino group make it a versatile precursor for amide coupling or reductive alkylation, unlike simpler esters like Methyl butanoate .

Q & A

Q. What are the common synthetic routes and purification methods for Methyl 2-(methylamino)octanoate?

- Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution, followed by esterification. For purification, silica gel column chromatography using gradients of ethyl acetate/methanol (e.g., 90% yield achieved with this method) is effective. LCMS (m/z 428 [M+H]+) and HPLC (retention time 0.61 min under SQD-FA05 conditions) are critical for verifying purity and structure .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer: Key techniques include:

- LCMS : To confirm molecular weight (e.g., m/z 428 [M+H]+) and detect impurities.

- HPLC : To assess retention time consistency (e.g., 0.61 minutes under specific conditions) .

- NMR : For structural elucidation of the methylamino and ester functional groups.

- IR Spectroscopy : To identify amine and carbonyl stretching vibrations.

Cross-referencing these methods ensures accurate characterization .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer: Avoid open flames due to flammability risks. Use closed systems above 74°C and ensure proper ventilation. Personal protective equipment (PPE) like gloves and goggles is mandatory. Store away from strong oxidants and acids, and monitor storage conditions to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound?

- Methodological Answer: Systematic optimization involves:

- Temperature Control : Lower temperatures (-20°C to 0°C) for sensitive steps like amidation .

- Catalyst Screening : Evaluate catalysts (e.g., pyridine-borane complexes) for reductive amination efficiency .

- pH Adjustment : Use alkaline conditions (e.g., 5M NaOH) to stabilize intermediates during ester hydrolysis .

Design-of-experiment (DoE) frameworks can statistically identify critical parameters .

Q. How should discrepancies in NMR or LCMS data during characterization be resolved?

- Methodological Answer: Contradictions may arise from residual solvents, diastereomers, or degradation products. Strategies include:

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer: Use tools like SwissADME or ADMETlab to predict:

Q. How can meta-analyses reconcile conflicting biological activity data across studies?

- Methodological Answer: Apply PRISMA guidelines for systematic reviews:

- Heterogeneity Analysis : Use I² statistics to quantify variability.

- Subgroup Analysis : Stratify data by experimental conditions (e.g., cell lines, dosing).

- Sensitivity Analysis : Exclude low-quality studies (e.g., those lacking LCMS validation) .

Methodological Design & Data Interpretation

Q. What steps ensure reproducibility in synthesizing this compound?

- Methodological Answer:

- Detailed Lab Journals : Document reaction parameters (e.g., stirring time, solvent ratios) .

- Batch-to-Batch Consistency : Use standardized reagents and calibrated equipment.

- Open Data Sharing : Publish raw NMR/LCMS files in repositories like PubChem .

Q. How to design a dose-response study for evaluating the compound’s bioactivity?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.